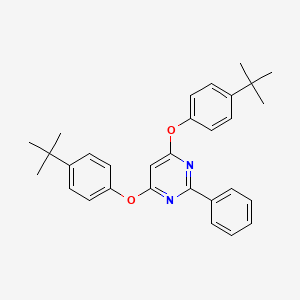

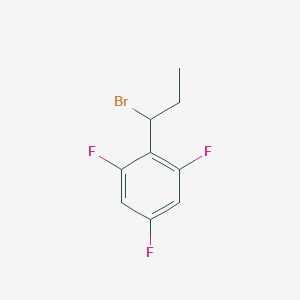

![molecular formula C8H7N3O2 B2934182 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid CAS No. 1312556-53-8](/img/structure/B2934182.png)

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H7N3O2 . It is a solid substance and its IUPAC name is 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds often involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13) . This indicates that the compound contains a benzotriazole ring with a carboxylic acid group attached to it .Chemical Reactions Analysis

The 1,2,4-triazole moiety is known to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 177.16 .Scientific Research Applications

Catalyst Design and Catalysis

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid derivatives have been utilized in the synthesis of half-sandwich Ruthenium(II) complexes for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes demonstrated efficient catalysis, attributed to the coordination of nitrogen atoms from the triazole ring to Ruthenium, showcasing the potential of triazole derivatives in enhancing catalytic processes (Saleem et al., 2013). Similarly, catalyst activation studies with Cp*RhIII/IrIII and triazole-based organochalcogen ligand complexes have been performed, highlighting the versatility of triazole derivatives in facilitating transfer hydrogenation and oxidation reactions (Saleem et al., 2014).

Environmental and Analytical Chemistry

Research into polar pollutants in municipal wastewater identified benzotriazole and its derivatives as significant trace pollutants due to their use as corrosion inhibitors. Studies have focused on their occurrence, removal efficiency in wastewater treatment plants, and their persistence in the water cycle, emphasizing the environmental impact and analytical challenges posed by these compounds (Reemtsma et al., 2010).

Materials Science and Ligand Design

The structural versatility of 1,2,3-triazole derivatives, including those related to this compound, has been explored in the design of new materials and ligands. These compounds have been used in creating complexes with potential applications in materials science, demonstrating the structural and functional diversity achievable with triazole derivatives (Boechat et al., 2010).

Synthesis and Chemical Reactivity

Research on the synthesis and evaluation of triazole derivatives as antimicrobial agents showcases the chemical reactivity and potential pharmaceutical applications of these compounds. The synthesis of novel 1,2,4-triazole derivatives and their preliminary antibacterial and antifungal screening highlight the broad applicability of triazole chemistry in developing new therapeutic agents (Sahoo et al., 2010).

Mechanism of Action

Target of Action

It is known that the 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Mode of Action

The 1,2,3-triazole moiety is known for its unique properties, inert nature, and ability to mimic amide bonds . This suggests that the compound may interact with its targets by mimicking the structure of natural substrates or inhibitors, thereby interfering with the normal function of the target enzymes.

Biochemical Pathways

The 1,2,3-triazole moiety is known to be involved in a wide range of applications, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science . This suggests that the compound may affect multiple biochemical pathways, depending on the specific targets it interacts with.

Result of Action

Compounds with a 1,2,3-triazole moiety have been reported to display growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia . This suggests that the compound may have potential anticancer effects.

Action Environment

For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C , indicating that moisture and temperature could affect its stability.

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

1-methylbenzotriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDDLIPBWYSFLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1312556-53-8 |

Source

|

| Record name | 1-methyl-1H-1,2,3-benzotriazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2934101.png)

![2-(3-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2934102.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2934103.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2934108.png)

![4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B2934111.png)

![1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2934114.png)

![Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2934119.png)